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Introduction and Background

Orelabrutinib is a novel, potent, and irreversible second-generation Bruton's Tyrosine Kinase (BTK)
inhibitor independently developed in China [1]. It is clinically used to treat hematological malignancies
including chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and mantle cell
lymphoma (MCL), as well as autoimmune conditions such as systemic lupus erythematosus (SLE) and
multiple sclerosis (MS) [1] [2]. As a highly selective BTK inhibitor, erelabrutinib demonstrates minimal
off-target effects compared to first-generation inhibitors like ibrutinib, potentially reducing safety risks
commonly associated with BTK inhibition [3] [2]. The method described herein provides a sensitive,
specific, and reliable approach for quantifying orelabrutinib in biological matrices, supporting

pharmacokinetic studies and therapeutic drug monitoring in clinical development.

Materials and Methods

2.1 Reagents and Chemicals

e Orelabrutinib (purity >98%) and Futibatinib (purity >98%, used as Internal Standard) were obtained
from Beijing Sunflower Technology Development Co., Ltd. (Beijing, China) [1].

e HPLC-grade acetonitrile and methanol were supplied by Merck Company (Darmstadt, Germany)
[1].

¢ Formic acid (chromatographic grade) was used for mobile phase preparation [1].

e Ultrapure water was prepared using a Milli-Q water purification system (Millipore, Bedford, United
States) [1].

2.2 Instrumentation and Conditions
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Table 1: UPLC-MS/MS Instrumentation Conditions

Parameter Specification

UPLC System Waters ACQUITY UPLC I-Class System [1]
Mass Spectrometer Waters Xevo TQ-S Triple Quadrupole [1]
Analytical Column Acquity BEH C18 (2.1 mm x 50 mm, 1.7 pym) [1]
Column Temperature 40°C [1]

Autosampler Temperature 10°C [1]

Injection Volume 1.0 yL [1]

Mobile Phase A 0.1% Formic acid in water [1]

Mobile Phase B Acetonitrile [1]

Flow Rate 0.40 mL/min [1]

Table 2: Gradient Elution Program

Time (min) Mobile Phase A (%) Mobile Phase B (%)
0.0-0.5 90 10

05-1.0 90 - 10 10 - 90

1.0-14 10 90

14-15 10 - 90 90 - 10

1.5-3.0 90 10

Table 3: Mass Spectrometry Parameters
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Parameter Orelabrutinib Futibatinib (IS)
lonization Mode ESI+ [1] ESI+ [1]

MRM Transition (m/z) 427.95 - 410.97 [1] 418.99 - 295.97 [1]
Cone Voltage (V) Not specified Not specified
Collision Energy (eV) Not specified Not specified

2.3 Preparation of Standards and Quality Controls

e Stock Solution Preparation: A 1.00 mg/mL methanolic stock solution of orelabrutinib was prepared
[1].

e Working Solution Preparation: Serial dilution with methanol yielded working solutions ranging from
10 to 20,000 ng/mL [1].

e Calibration Standards: Adding 10 L of working solution to 90 L of blank rat plasma produced
calibration standards at concentrations of 1, 5, 10, 50, 100, 500, 1000, and 2000 ng/mL [1].

¢ Quality Control (QC) Samples: QC samples at three concentration levels (2, 200, and 1600 ng/mL)
and LLOQ (1 ng/mL) were prepared similarly [1].

¢ Internal Standard Working Solution: Futibatinib IS working solution was prepared at 500 ng/mL in
methanol [1].

2.4 Plasma Sample Preparation

Protein precipitation was employed for sample clean-up [1]:

¢ Aliquot 100 pL of plasma sample

e Add 10 pL of IS working solution (500 ng/mL)

e Vortex mix for 1.0 minute

e Add 300 pL of acetonitrile for protein precipitation
e Vortex mix for 1.0 minute

e Centrifuge at 13,000 x g for 10 minutes at 4°C

¢ Transfer supernatant for UPLC-MS/MS analysis

Method Validation

The method was validated according to FDA bioanalytical method validation guidelines [1].
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Table 4: Method Validation Results

Validation Parameter Results Acceptance Criteria

Linear Range 1 - 2000 ng/mL [1] -

Lower Limit of Quantification 1 ng/mL [1] Accuracy and precision within
(LLOQ) +20% [1]

Precision (RSD%) 1.4% to 11.5% [1] Within £15% (£20% for LLOQ)
Intra-day Accuracy (RE%) -5.7% t0 7.7% [1] Within £15% (£20% for LLOQ)
Inter-day Accuracy (RE%) -0.2% to 12.5% [1] Within £15% (+20% for LLOQ)
Selectivity No interference from plasma -

components [1]

Stability Met acceptance criteria [1] -
Matrix Effect Met acceptance criteria [1] -
Recovery High recovery rate [1] -

BTK Signaling Pathway and Orelabrutinib Mechanism

The following diagram illustrates the BTK signaling pathway and orelabrutinib's mechanism of action,

compiled from preclinical studies [3]:
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BTK Signaling Pathway and Orelabrutinib Inhibition
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Experimental Workflow

The complete analytical workflow from sample preparation to quantitative analysis is visualized below:
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UPLC-MS/MS Analytical Workflow for Orelabrutinib
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Application in Pharmacokinetic Studies

This validated method was successfully applied to a pharmacokinetic study in rats following oral

administration of 10 mg/kg orelabrutinib [1]. The method demonstrated sufficient sensitivity to characterize
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the complete concentration-time profile, though specific pharmacokinetic parameters were not detailed in the

available literature [1].

The method's robustness also makes it suitable for drug-drug interaction studies, as evidenced by the use of

orelabrutinib as an internal standard in a UPLC-MS/MS method for zanubrutinib and posaconazole

quantification [4].

Advantages and Significance

This UPLC-MS/MS method offers several key advantages:

¢ High Sensitivity: LLOQ of 1 ng/mL enables detection of low drug concentrations in pharmacokinetic
studies [1]

¢ Rapid Analysis: Short chromatographic run time of 3.0 minutes increases sample throughput [1]

e Simple Sample Preparation: Protein precipitation protocol provides high recovery with minimal steps

[1]

¢ Excellent Selectivity: No interference from plasma components confirms method specificity [1]

The high selectivity of orelabrutinib has particular clinical relevance, as it preserves rituximab-mediated
antibody-dependent cellular cytotoxicity (ADCC) when used in combination therapy, unlike the first-
generation BTK inhibitor ibrutinib which inhibits IL-2-inducible T cell kinase (ITK) and reduces ADCC
efficacy [3].

Troubleshooting and Technical Notes

e Column Maintenance: The Acquity BEH C18 column should be flushed regularly with high aqueous
content mobile phase to maintain performance

e Matrix Effects: Lot-to-lot variability in plasma matrix should be evaluated during method transfer

e Standard Preparation: Fresh stock solutions are recommended for calibration standards to ensure
accuracy

e Sample Stability: Processed samples should be maintained at 10°C in the autosampler and
analyzed promptly

Conclusion
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The established UPLC-MS/MS method for orelabrutinib quantification in rat plasma is sensitive, precise,
accurate, and fully validated according to regulatory guidelines. The method employs simple protein
precipitation and efficient chromatographic separation, making it suitable for high-throughput bioanalysis in

pharmacokinetic studies and therapeutic drug monitoring during clinical development of orelabrutinib.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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